![molecular formula C36H66Si7 B15163954 2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline CAS No. 193696-96-7](/img/structure/B15163954.png)
2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline is a highly sterically demanding compound known for its ability to stabilize highly reactive species. This compound is characterized by the presence of multiple trimethylsilyl groups, which contribute to its bulkiness and chemical inertness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline typically involves the reaction of 2,4,6-tris(bis(trimethylsilyl)methyl)phenyl lithium with a suitable silicon-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can introduce a variety of functional groups .
Applications De Recherche Scientifique
2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline has several scientific research applications:
Chemistry: It is used as a stabilizing agent for highly reactive intermediates in organic synthesis.
Biology: The compound’s steric bulk can be utilized to protect sensitive biological molecules during chemical modifications.
Mécanisme D'action
The mechanism by which 2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline exerts its effects is primarily through steric hindrance. The bulky trimethylsilyl groups prevent unwanted side reactions by shielding reactive sites on the molecule. This steric protection allows for the stabilization of highly reactive intermediates and enhances the compound’s overall stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenyl: Another sterically demanding compound used for stabilizing reactive species.
Tris(trimethylsilyl)silane: Known for its bulkiness and chemical inertness, similar to 2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline.
Uniqueness
This compound is unique due to its combination of steric bulk and chemical inertness, making it highly effective for stabilizing reactive intermediates. Its multiple trimethylsilyl groups provide a higher degree of steric protection compared to similar compounds .
Propriétés
Numéro CAS |
193696-96-7 |
|---|---|
Formule moléculaire |
C36H66Si7 |
Poids moléculaire |
695.5 g/mol |
Nom IUPAC |
[[2-(2-benzosilin-2-yl)-3,5-bis[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C36H66Si7/c1-38(2,3)34(39(4,5)6)30-25-31(35(40(7,8)9)41(10,11)12)33(32(26-30)36(42(13,14)15)43(16,17)18)37-24-23-28-21-19-20-22-29(28)27-37/h19-27,34-36H,1-18H3 |
Clé InChI |
MDAVSFPDFRKHJW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C1=CC(=C(C(=C1)C([Si](C)(C)C)[Si](C)(C)C)[Si]2=CC3=CC=CC=C3C=C2)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)
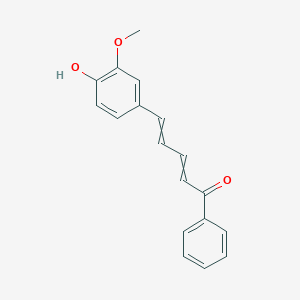
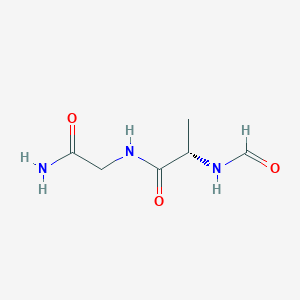
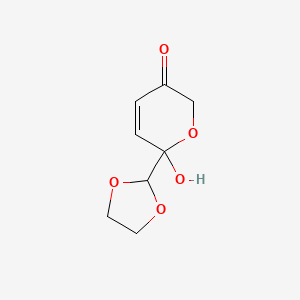
![4-Phenyl-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B15163919.png)
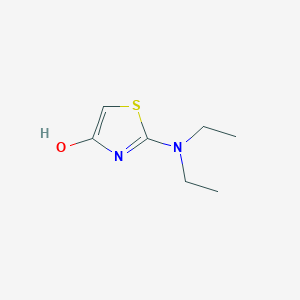
![5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one](/img/structure/B15163928.png)
![Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester](/img/structure/B15163934.png)
![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)
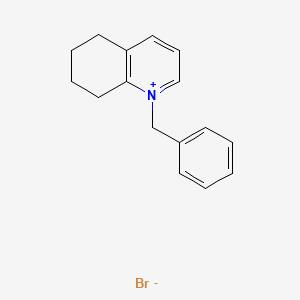
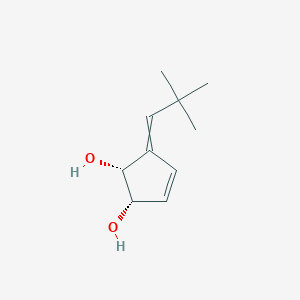

![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
